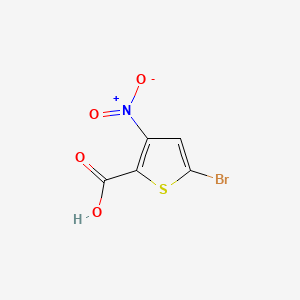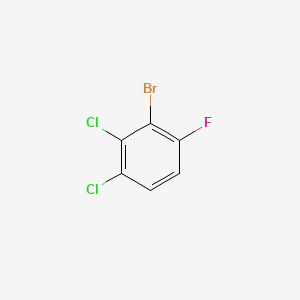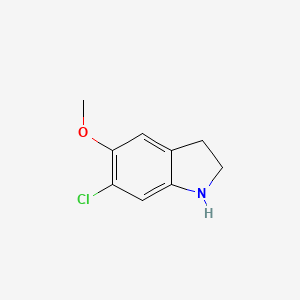
6-Chloro-5-methoxy-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methoxy-2,3-dihydro-1H-indole is a derivative of indole . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, the total synthesis of ibogaine, an indole derivative, commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline and disilylated alkyne that gave the 5-methoxy-2,3-disubstituted indole .Molecular Structure Analysis
The molecular formula of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is C9H10ClNO. It is a derivative of 2,3-dihydro-1H-indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The molecular weight of 6-Chloro-5-methoxy-2,3-dihydro-1H-indole is 183.635. The compound is available in powder form .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antiviral and Anticancer Agents
Indole derivatives, including 6-Chloro-5-methoxy-2,3-dihydro-1H-indole, have shown promise in the development of antiviral and anticancer agents . The indole nucleus is a common structure in many synthetic drug molecules, binding with high affinity to multiple receptors. This makes it a valuable pharmacophore for the treatment of various diseases. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses .
Agriculture: Plant Growth Regulators
In agriculture, indole derivatives like 6-Chloro-5-methoxy-2,3-dihydro-1H-indole can be used to synthesize plant hormones such as indole-3-acetic acid (IAA) . IAA is a natural auxin produced by the degradation of tryptophan in plants and is essential for regulating plant growth and development.
Biotechnology: Enzyme Inhibition
The indole scaffold is instrumental in the design of enzyme inhibitors. These compounds can be used to study enzyme mechanisms or to develop treatments that target specific metabolic pathways. Indole derivatives have been explored for their potential in inhibiting enzymes like cholinesterases, which are relevant in treating conditions like Alzheimer’s disease .
Material Science: Organic Semiconductors
Indole derivatives are being investigated for their electronic properties, which could make them suitable for use in organic semiconductors. Their aromatic nature allows for delocalization of π-electrons, which is a desirable characteristic in materials that conduct electricity .
Environmental Science: Antimicrobial Agents
The antimicrobial properties of indole derivatives make them candidates for environmental applications, such as treating water or soil contaminated with pathogens. Some indole compounds have shown good antimicrobial potential, which could be harnessed in environmental bioremediation efforts .
Chemical Synthesis: Precursors and Intermediates
Indole derivatives are valuable precursors and intermediates in the synthesis of complex organic molecules. They can undergo various chemical reactions, providing access to a wide range of biologically active compounds. This versatility makes them important in the field of synthetic organic chemistry .
Wirkmechanismus
Target of Action
6-Chloro-5-methoxy-2,3-dihydro-1H-indole, also known as 1H-Indole, 6-chloro-5-Methoxy-2,3-dihydro-, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes depend on the specific targets and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects.
Eigenschaften
IUPAC Name |
6-chloro-5-methoxy-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h4-5,11H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWORRFFTDLTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxy-2,3-dihydro-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


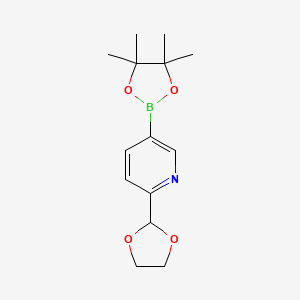
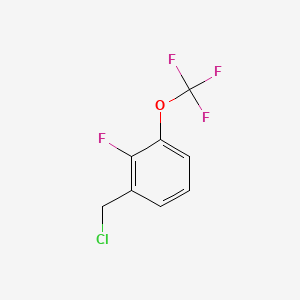
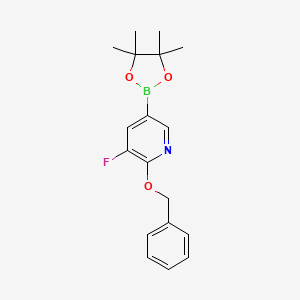
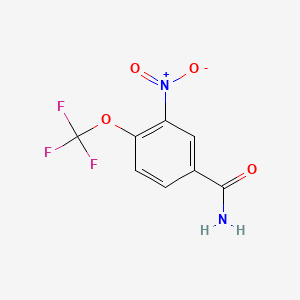
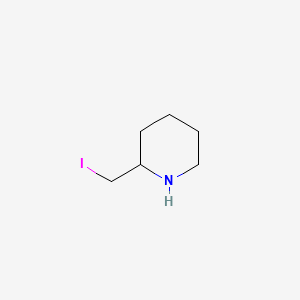
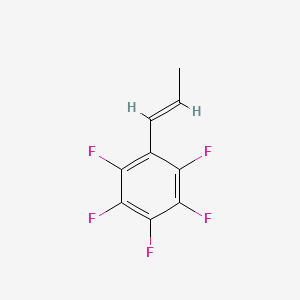
![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)

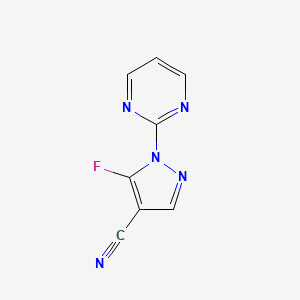
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
